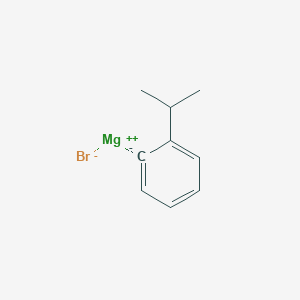
4-(2-Bromoethoxy)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoethoxy)butan-2-one is an organic compound with the molecular formula C6H11BrO2. It is a brominated ether and ketone, characterized by the presence of a bromoethoxy group attached to a butanone backbone. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-Bromoethoxy)butan-2-one involves the Williamson Ether Synthesis. This reaction typically involves the nucleophilic substitution (SN2) of an alkoxide ion with an alkyl halide. For this compound, the synthesis can be achieved by reacting 2-bromoethanol with 4-butanone in the presence of a strong base such as sodium hydride or potassium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromoethoxy)butan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by other nucleophiles.
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of ethers or other substituted products.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Applications De Recherche Scientifique
4-(2-Bromoethoxy)butan-2-one is utilized in various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Bromoethoxy)butan-2-one involves its reactivity as a brominated ether and ketone. The bromine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo various transformations such as reduction and oxidation. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Chloroethoxy)butan-2-one: Similar structure but with a chlorine atom instead of bromine.
4-(2-Iodoethoxy)butan-2-one: Similar structure but with an iodine atom instead of bromine.
4-(2-Fluoroethoxy)butan-2-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
4-(2-Bromoethoxy)butan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. Bromine is a better leaving group than chlorine and fluorine, making nucleophilic substitution reactions more favorable. Additionally, the size and polarizability of bromine influence the compound’s reactivity and interactions in chemical reactions.
Propriétés
IUPAC Name |
4-(2-bromoethoxy)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(8)2-4-9-5-3-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMONSBBJNWQXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-BUTYL-2-[4-(2-FURYLMETHYL)-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]ACETAMIDE](/img/structure/B2926084.png)

![3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2926087.png)


![N-butyl-1,3-dimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2926091.png)
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2926092.png)

![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926096.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzene-1-sulfonamide](/img/structure/B2926099.png)
![8-(4-methoxy-3-methylbenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2926102.png)
![Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate](/img/structure/B2926103.png)
